molecular formula C36H56S3 B14203799 2,3-Bis(5-dodecylthiophen-2-yl)thiophene CAS No. 918401-57-7

2,3-Bis(5-dodecylthiophen-2-yl)thiophene

Cat. No.: B14203799
CAS No.: 918401-57-7
M. Wt: 585.0 g/mol
InChI Key: LQXLHXGQDDEPGB-UHFFFAOYSA-N
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Description

2,3-Bis(5-dodecylthiophen-2-yl)thiophene is an organic compound belonging to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles that are widely studied for their electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(5-dodecylthiophen-2-yl)thiophene typically involves the Stille coupling reaction. The process begins with the preparation of 2-bromo-3-dodecylthiophene and 5,5’-bis(trimethylstannyl)-2,2’-bithiophene. These intermediates are then coupled using a palladium catalyst under an inert atmosphere, usually argon, in the presence of a solvent like tetrahydrofuran. The reaction is carried out at elevated temperatures to ensure complete coupling .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(5-dodecylthiophen-2-yl)thiophene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like ferric chloride or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

Common Reagents and Conditions

    Oxidation: Ferric chloride in acetonitrile at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Bromination using bromine in chloroform at room temperature.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Brominated thiophene derivatives.

Mechanism of Action

The mechanism by which 2,3-Bis(5-dodecylthiophen-2-yl)thiophene exerts its effects in electronic applications involves its ability to form π-conjugated systems. These systems facilitate the delocalization of electrons, enhancing charge carrier mobility. In OFETs, the compound forms a thin film that allows for efficient charge transport between the source and drain electrodes . In OPVs, it absorbs light and generates excitons, which are then separated into free charge carriers that contribute to the electric current .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(5-dodecylthiophen-2-yl)thiophene is unique due to its specific arrangement of dodecylthiophene units, which provides a balance between solubility and electronic properties. This makes it particularly suitable for solution processing techniques, such as spin-coating and inkjet printing, which are essential for the fabrication of large-area electronic devices .

Properties

CAS No.

918401-57-7

Molecular Formula

C36H56S3

Molecular Weight

585.0 g/mol

IUPAC Name

2,3-bis(5-dodecylthiophen-2-yl)thiophene

InChI

InChI=1S/C36H56S3/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-34(38-31)33-29-30-37-36(33)35-28-26-32(39-35)24-22-20-18-16-14-12-10-8-6-4-2/h25-30H,3-24H2,1-2H3

InChI Key

LQXLHXGQDDEPGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(S1)C2=C(SC=C2)C3=CC=C(S3)CCCCCCCCCCCC

Origin of Product

United States

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